

# CAS number for "5-chloro-6-methyl-1H-indole"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5-chloro-6-methyl-1H-indole*

Cat. No.: *B063823*

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-6-methyl-1H-indole** for Advanced Research

## Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.<sup>[1][2]</sup> Halogenated derivatives, in particular, have garnered significant interest for their unique physicochemical properties that can enhance biological activity. This technical guide provides a comprehensive overview of **5-chloro-6-methyl-1H-indole** (CAS No: 162100-56-3), a key heterocyclic building block. We will delve into its physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, explore its applications in modern drug discovery, and discuss the analytical methods required for its structural validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel therapeutic entities.

## Part 1: Core Physicochemical & Structural Properties

**5-Chloro-6-methyl-1H-indole** is a solid organic compound whose structural features—a chlorine atom at the 5-position and a methyl group at the 6-position—impart specific electronic and steric properties. These substitutions are critical for modulating the molecule's interaction with biological targets. The chlorine atom, being an electron-withdrawing group, can influence the pKa of the indole nitrogen and participate in halogen bonding, while the methyl group can provide beneficial steric interactions within a binding pocket.

Table 1: Physicochemical Properties of **5-Chloro-6-methyl-1H-indole**

Property	Value	Source(s)
CAS Number	162100-56-3	[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClN	[4]
Molecular Weight	165.62 g/mol	[5]
Boiling Point	297.5±20.0 °C (Predicted)	
Density	1.273±0.06 g/cm <sup>3</sup> (Predicted)	
Storage	Room temperature, away from light, under inert gas	[5]

## Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted indoles can be achieved through various established methods. A common and versatile approach for a structure like **5-chloro-6-methyl-1H-indole** is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

For **5-chloro-6-methyl-1H-indole**, a plausible and efficient route starts with commercially available 4-chloro-3-methylaniline, which is first converted to the corresponding diazonium salt and then reduced to form (4-chloro-3-methylphenyl)hydrazine. This hydrazine is subsequently reacted with an appropriate carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or an equivalent of acetaldehyde) under acidic conditions to induce cyclization and form the indole ring.

## Experimental Protocol: A Representative Fischer Indole Synthesis

This protocol describes a generalized, two-step procedure.

### Step 1: Synthesis of (4-chloro-3-methylphenyl)hydrazine Hydrochloride

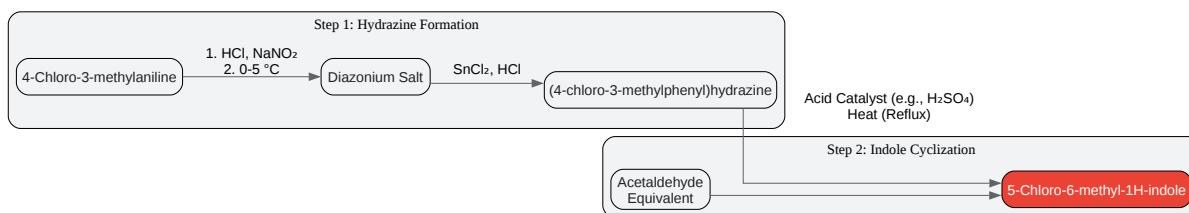
- **Diazotization:** Dissolve 4-chloro-3-methylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>) in water dropwise, maintaining the temperature below 5 °C. **Causality:** Low temperature is critical to prevent the diazonium salt from decomposing.
- **Reduction:** In a separate flask, prepare a solution of tin(II) chloride (SnCl<sub>2</sub>) in concentrated HCl. Cool this solution to 0 °C.
- Slowly add the cold diazonium salt solution to the SnCl<sub>2</sub> solution. A precipitate of the hydrazine hydrochloride salt should form.
- Stir the mixture for 2-3 hours at low temperature.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. **Self-Validation:** The identity and purity of the hydrazine intermediate should be confirmed by <sup>1</sup>H NMR and melting point analysis before proceeding.

### Step 2: Cyclization to **5-Chloro-6-methyl-1H-indole**

- **Condensation:** Suspend the (4-chloro-3-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
- Add a slight excess of an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal).
- **Cyclization:** Heat the mixture to reflux in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). **Causality:** The acid catalyst facilitates both the formation of the phenylhydrazone intermediate and the subsequent[6][6]-sigmatropic rearrangement (the key step of the Fischer synthesis) and ammonia elimination to form the indole ring.
- **Workup:** After the reaction is complete, cool the mixture and pour it into ice water.
- Neutralize with a base (e.g., NaOH or NaHCO<sub>3</sub>) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Fischer indole synthesis workflow for **5-chloro-6-methyl-1H-indole**.

## Part 3: Applications in Drug Discovery

The 5-chloro-indole scaffold is a highly valued pharmacophore in medicinal chemistry.<sup>[1]</sup> The incorporation of a chlorine atom at the 5-position can significantly enhance biological activity by modifying the molecule's lipophilicity, metabolic stability, and binding interactions.<sup>[7]</sup> **5-Chloro-6-methyl-1H-indole** serves as a crucial starting material for the synthesis of more complex molecules targeting a range of diseases.

### Key Therapeutic Areas:

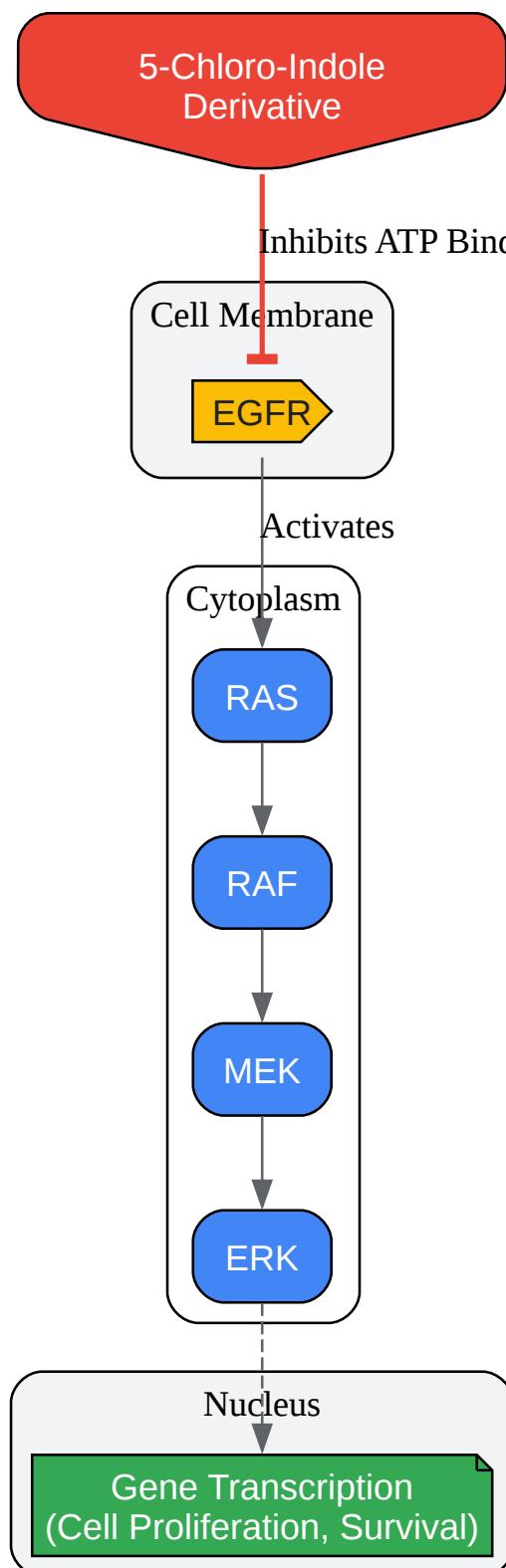
- Oncology: Derivatives of 5-chloro-indoles have demonstrated potent inhibitory activity against key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.<sup>[1][7]</sup> These compounds often act as ATP-competitive inhibitors, blocking downstream signaling pathways that control cell proliferation and survival.<sup>[7]</sup> The 5-

chloro substitution has been shown to be critical for the high potency of some of these inhibitors.<sup>[8]</sup>

- Neuroscience: The indole nucleus is a common feature in molecules that interact with the central nervous system. As such, **5-chloro-6-methyl-1H-indole** is a valuable precursor for developing agents to treat neurological disorders.<sup>[5]</sup>
- Infectious Diseases: The indole scaffold is present in various anti-tubercular agents.<sup>[2]</sup> The unique substitution pattern of **5-chloro-6-methyl-1H-indole** makes it an attractive building block for creating novel anti-infectives, including antivirals.<sup>[7]</sup>

## Signaling Pathway Inhibition Example: EGFR

Many 5-chloro-indole derivatives function by inhibiting receptor tyrosine kinases like EGFR. By binding to the ATP pocket of the kinase domain, they prevent autophosphorylation and the activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.



[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a 5-chloro-indole derivative.

## Part 4: Analytical Validation

A robust analytical framework is essential to confirm the identity, purity, and structure of the synthesized **5-chloro-6-methyl-1H-indole**, ensuring the trustworthiness of subsequent research.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton (typically a broad singlet), and the methyl group protons (a sharp singlet around 2.3-2.5 ppm). The coupling patterns of the aromatic protons on the benzene ring will confirm the substitution pattern.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show nine distinct carbon signals. The positions of the chlorinated and methylated carbons can be confirmed using prediction software and 2D NMR techniques. Spectroscopic data for structurally similar compounds, like 5-chloro-3-methyl-1H-indole, can serve as a valuable reference for signal assignment.[9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of approximately 3:1), which serves as a definitive validation point.
- Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

This multi-faceted analytical approach forms a self-validating system, providing irrefutable evidence of the compound's structural integrity.

## Conclusion

**5-Chloro-6-methyl-1H-indole** is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis is achievable through established chemical routes, and its structure offers a versatile platform for creating novel molecules with potent biological activities, particularly in oncology. The technical information and protocols

provided in this guide are intended to empower researchers to confidently synthesize, validate, and utilize this compound in their pursuit of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 5-chloro-6-methyl-1H-indole [chemicalbook.com]
- 5. 5-Chloro-6-methyl-1H-indole [myskinrecipes.com]
- 6. Methyl 5-chloro-1H-indole-6-carboxylate | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [CAS number for "5-chloro-6-methyl-1H-indole"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063823#cas-number-for-5-chloro-6-methyl-1h-indole>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)